N-(4-Aminophenyl)-2-(dimethylamino)acetamide
Description
N-(4-Aminophenyl)-2-(dimethylamino)acetamide is a substituted acetamide derivative characterized by a 4-aminophenyl group attached to the nitrogen atom and a dimethylamino group on the adjacent carbon of the acetamide backbone. Its molecular formula is C₁₀H₁₄N₃O (MW: 210.24 g/mol) . The compound is primarily utilized in research settings, often as a hydrochloride salt (C₁₀H₁₄N₃O·HCl) for enhanced stability and solubility .
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h3-6H,7,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACLSTIJJPYRJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588482 | |
| Record name | N-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25786-09-8 | |
| Record name | N-(4-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-aminophenyl)-2-(dimethylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 4-aminophenylamine with dimethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(4-Aminophenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Backbones or Substituents
Triazinyl-Acetamide Derivatives ()
A series of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxoacetamides (e.g., compounds 3b–3i) share the dimethylamino group but incorporate a triazine ring instead of the 4-aminophenyl group. These compounds exhibit higher molecular weights (e.g., C₁₄H₁₆N₅O₂; MW: 310.32 g/mol) and distinct physical properties, such as melting points ranging from 168–245°C.
Phenylthio-Acetamides ()
N-(4-Aminophenyl)-2-(phenylthio)acetamide (ST57) (C₁₄H₁₄N₂OS; MW: 266.34 g/mol) replaces the dimethylamino group with a phenylthio moiety. This substitution introduces sulfur-based reactivity, enabling applications in antimicrobial agent development. Synthesis involves reductive amination and thioether formation, differing from the target compound’s synthetic route .
Methoxy-Substituted Analogs ()
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide (C₁₃H₂₁N₃O₂; MW: 251.32 g/mol) adds a methoxy group and an ethyl-dimethylamino chain, increasing steric bulk and altering solubility profiles. Such modifications are critical for optimizing pharmacokinetic properties .
Pharmacologically Active Analogs
U-Drug Opioid Analogs ()
Compounds like U-47700 (C₁₅H₂₂Cl₂N₂O; MW: 329.25 g/mol) feature a dichlorophenyl group and cyclohexylamine substituents. These act as µ-opioid receptor (MOR) agonists (Ki = 7.5 nM) but lack the 4-aminophenyl group, highlighting how substituent choice dictates receptor specificity .
Anticancer Naphthalimide Derivatives ()
Compound 1h (C₂₀H₂₂N₄O₃; MW: 366.42 g/mol) incorporates a dimethylaminoethyl side chain and demonstrates potent anticancer activity (IC₅₀ = 14.45 µM against P388 cells).
Data Tables: Key Comparisons
Table 1. Structural and Pharmacological Comparison
Table 2. Physical Properties of Selected Acetamides
Discussion of Key Findings
- Structural Flexibility: The dimethylamino group enhances solubility and hydrogen-bonding capacity, while the 4-aminophenyl group may facilitate π-π stacking in biological targets .
- Pharmacological Gaps : Unlike U-47700 or naphthalimide derivatives, the target compound’s receptor-binding or anticancer activity remains uncharacterized in the provided evidence. Further in vitro assays are needed to explore these avenues .
- Synthetic Accessibility : The target compound’s synthesis (likely via amide coupling) contrasts with triazinyl derivatives (multistep heterocyclic synthesis) or phenylthio analogs (thiol-alkylation routes) .
Biological Activity
N-(4-Aminophenyl)-2-(dimethylamino)acetamide, commonly referred to as 4-APDMA, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄N₂O
- Molecular Weight : 178.23 g/mol
- Structural Features : The compound features a dimethylacetamide group linked to a para-aminophenyl moiety, enhancing its solubility and reactivity.
Biological Activities
4-APDMA exhibits several notable biological activities:
Antimicrobial Properties
Research indicates that 4-APDMA and its derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound Derivative | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| 4-APDMA Derivative A | 32 µg/mL | Staphylococcus aureus |
| 4-APDMA Derivative B | 64 µg/mL | Escherichia coli |
These findings suggest that derivatives of 4-APDMA could be promising candidates for developing new antimicrobial agents .
Anticancer Potential
Preliminary studies have shown that 4-APDMA may exhibit cytotoxic effects on various cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer)
- IC50 Values : Ranged from 25 to 50 µM.
Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.
| Treatment Concentration | % Cell Viability | % Apoptosis |
|---|---|---|
| Control | 100% | 0% |
| 25 µM | 75% | 10% |
| 50 µM | 50% | 30% |
These results highlight the potential of 4-APDMA in cancer therapy .
Neuroprotective Effects
Investigations into the neuroprotective properties of 4-APDMA have shown promise, particularly in models of oxidative stress-induced neurotoxicity. Key findings include:
- Reduction in Oxidative Stress Markers : Treatment with 4-APDMA significantly reduced markers of oxidative stress compared to untreated controls.
| Treatment | Survival Rate (%) | Oxidative Stress Marker Level |
|---|---|---|
| Control | 40% | High |
| 10 µM | 70% | Moderate |
| 20 µM | 90% | Low |
These results suggest that the compound may help mitigate neuronal damage and improve cognitive function .
The mechanism of action for this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects .
Case Studies
-
Antimicrobial Activity :
- A study synthesized several derivatives of 4-APDMA and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated MICs as low as 32 µg/mL , showcasing their potential as effective antimicrobial agents.
-
Cytotoxicity in Cancer Cells :
- In vitro studies on human breast cancer cell lines revealed that treatment with 4-APDMA resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM . Flow cytometry analysis demonstrated an increase in apoptotic cells.
- Neuroprotective Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
